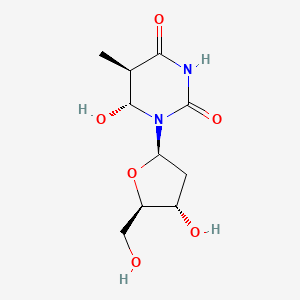
Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-6-hydroxythymidine: is a modified nucleoside derived from thymidine. It is characterized by the addition of a hydroxyl group at the 6th position and the reduction of the double bond between the 5th and 6th carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine. One common method includes the use of catalytic hydrogenation, where thymidine is treated with hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of 5,6-Dihydro-6-hydroxythymidine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The purity of the final product is achieved through recrystallization and chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dihydro-6-hydroxythymidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming 5,6-dihydrothymidine.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5,6-Dihydrothymidine.
Reduction: Fully saturated thymidine derivatives.
Substitution: Various substituted thymidine analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dihydro-6-hydroxythymidine is used as a building block in the synthesis of modified oligonucleotides. These modified nucleotides are valuable in studying DNA-protein interactions and the structural properties of nucleic acids .
Biology: In molecular biology, this compound is used to investigate the effects of nucleoside modifications on DNA stability and replication. It serves as a model compound to study the impact of oxidative stress on DNA .
Medicine: 5,6-Dihydro-6-hydroxythymidine has potential therapeutic applications. It is explored as a component in antiviral and anticancer drugs due to its ability to interfere with DNA synthesis and repair mechanisms .
Industry: In the biotechnology industry, this compound is used in the development of diagnostic tools and as a standard in analytical techniques .
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can disrupt normal base pairing and DNA replication. The hydroxyl group at the 6th position can form hydrogen bonds with adjacent nucleotides, leading to structural distortions in the DNA helix. This can result in the inhibition of DNA polymerase activity and the induction of DNA damage responses .
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydrothymidine: Lacks the hydroxyl group at the 6th position.
5-Hydroxy-2’-deoxyuridine: Contains a hydroxyl group at the 5th position instead of the 6th.
2’-Deoxy-5-methylcytidine: Similar structure but with a methyl group at the 5th position.
Uniqueness: 5,6-Dihydro-6-hydroxythymidine is unique due to the specific placement of the hydroxyl group and the reduction of the double bond, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and disrupt DNA structure makes it particularly valuable in research and therapeutic applications .
Eigenschaften
CAS-Nummer |
58717-00-3 |
|---|---|
Molekularformel |
C10H16N2O6 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
(5R,6R)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9+/m0/s1 |
InChI-Schlüssel |
YJLDZGKIGNIAQO-AJDRIWCOSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


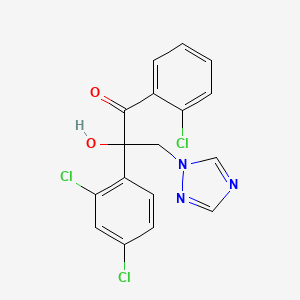
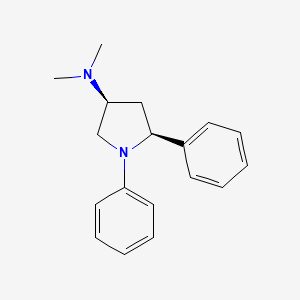
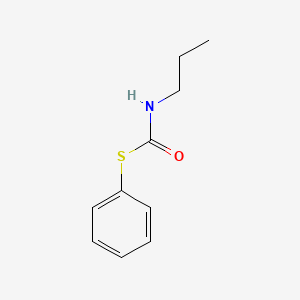
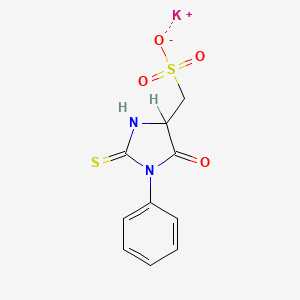
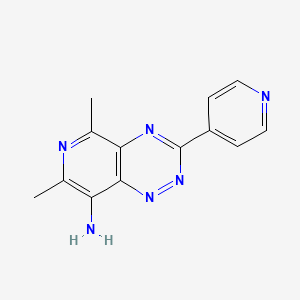
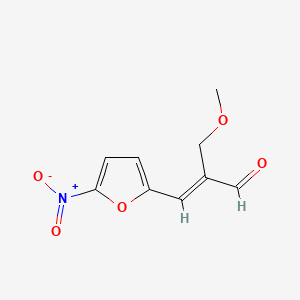

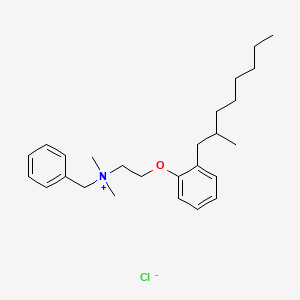
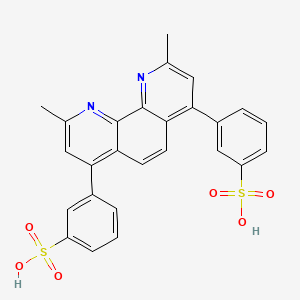
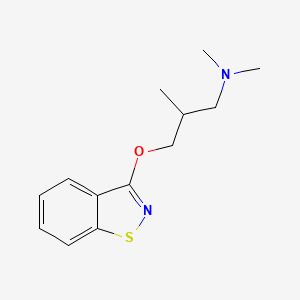
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
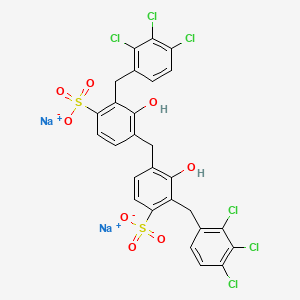
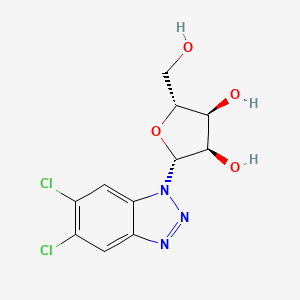
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
